molecular formula C52H72N7O9PSi B13425539 N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-[tri(propan-2-yl)silyloxymethoxy]oxolan-2-yl]purin-6-yl]acetamide

N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-[tri(propan-2-yl)silyloxymethoxy]oxolan-2-yl]purin-6-yl]acetamide

Cat. No.: B13425539
M. Wt: 998.2 g/mol
InChI Key: TWRRCYAUVCYCGL-UIRZPSOPSA-N
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Description

N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-[tri(propan-2-yl)silyloxymethoxy]oxolan-2-yl]purin-6-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a purine base linked to a modified sugar moiety, which is further functionalized with various protective groups and reactive sites.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-[tri(propan-2-yl)silyloxymethoxy]oxolan-2-yl]purin-6-yl]acetamide typically involves multiple steps:

    Protection of Functional Groups: The synthesis begins with the protection of hydroxyl groups on the sugar moiety using silyl or methoxyphenyl groups.

    Formation of the Purine Base: The purine base is synthesized or obtained from commercial sources and then linked to the protected sugar moiety.

    Functionalization: The compound is further functionalized with cyanoethoxy and phosphanyl groups under controlled conditions.

    Deprotection: The final step involves the removal of protective groups to yield the target compound.

Industrial Production Methods

Industrial production of such complex compounds often involves automated synthesis using solid-phase techniques or flow chemistry to ensure high yield and purity. The process is optimized for scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-[tri(propan-2-yl)silyloxymethoxy]oxolan-2-yl]purin-6-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules like proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer activities.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-[tri(propan-2-yl)silyloxymethoxy]oxolan-2-yl]purin-6-yl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-[tri(propan-2-yl)silyloxymethoxy]oxolan-2-yl]purin-6-yl]acetamide: Similar in structure but may have different functional groups or protective groups.

    This compound: Variants with different substituents on the purine base or sugar moiety.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and protective groups, which confer unique chemical and biological properties.

Properties

Molecular Formula

C52H72N7O9PSi

Molecular Weight

998.2 g/mol

IUPAC Name

N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-[tri(propan-2-yl)silyloxymethoxy]oxolan-2-yl]purin-6-yl]acetamide

InChI

InChI=1S/C52H72N7O9PSi/c1-34(2)59(35(3)4)69(65-29-17-28-53)68-47-45(30-64-52(40-18-15-14-16-19-40,41-20-24-43(61-12)25-21-41)42-22-26-44(62-13)27-23-42)67-51(48(47)63-33-66-70(36(5)6,37(7)8)38(9)10)58-32-56-46-49(57-39(11)60)54-31-55-50(46)58/h14-16,18-27,31-32,34-38,45,47-48,51H,17,29-30,33H2,1-13H3,(H,54,55,57,60)/t45-,47-,48-,51-,69?/m1/s1

InChI Key

TWRRCYAUVCYCGL-UIRZPSOPSA-N

Isomeric SMILES

CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@H](O[C@H]([C@@H]1OCO[Si](C(C)C)(C(C)C)C(C)C)N2C=NC3=C(N=CN=C32)NC(=O)C)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1OCO[Si](C(C)C)(C(C)C)C(C)C)N2C=NC3=C(N=CN=C32)NC(=O)C)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC

Origin of Product

United States

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